N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a tetrahydronaphthalene moiety. It has gained attention due to its potential biological activities and its use in various assays, particularly in cell viability studies.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-11(2)20-16(17-10)18-15(19)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVIYZIUCKPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Coupling with Tetrahydronaphthalene: The synthesized thiazole derivative is then coupled with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of colorimetric indicators for detecting bacterial contamination.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product . This reduction process is indicative of cellular metabolic activity and is used to measure cell viability.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A widely used compound in cell viability assays.
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have shown antimicrobial and anticancer activities.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structure, which combines a thiazole ring with a tetrahydronaphthalene moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific applications.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 338.5 g/mol. The compound features a thiazole ring and a tetrahydronaphthalene moiety, which are crucial for its biological activity.
1. Antitumor Activity
Research has shown that thiazole derivatives exhibit notable anticancer properties. For instance:
- Cytotoxicity : A study reported that compounds containing thiazole rings demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some thiazole derivatives were found to be less than that of doxorubicin, a standard chemotherapeutic agent .
- Mechanism of Action : The presence of the thiazole moiety is believed to enhance apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. Molecular dynamics simulations indicated that these compounds primarily engage in hydrophobic interactions with target proteins .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | A-431 | 1.98 ± 1.22 | |
| Thiazole Derivative 2 | Jurkat | < Doxorubicin |
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties:
- Efficacy : A specific thiazole-integrated compound showed promising results in reducing seizure activity in animal models. It eliminated the tonic extensor phase and provided complete protection against seizures .
3. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been documented:
- Bacterial Inhibition : Compounds similar to this compound have exhibited significant antibacterial activity against various strains of bacteria, indicating their potential use as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole-containing compounds:
- Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring has been associated with increased cytotoxicity. For example, methyl substitutions at the 4-position enhance activity against cancer cell lines .
- Thiazole Ring Modifications : Variations in the thiazole ring structure can significantly influence the compound's interaction with biological targets. Studies suggest that modifications that maintain the integrity of the thiazole ring while altering substituents can lead to improved potency and selectivity .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A recent investigation synthesized a series of thiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The most active compounds were those with specific substitutions that enhanced their interaction with Bcl-2 proteins involved in apoptosis regulation .
- Anticonvulsant Screening : Another study focused on evaluating the anticonvulsant effects of thiazole-based compounds using a pentylenetetrazol (PTZ) model in rodents. The results indicated that certain analogues provided substantial protection against induced seizures .
Q & A
Basic: What synthetic strategies and reaction optimizations are recommended for producing N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a tetrahydronaphthalene-2-carboxylic acid derivative with a functionalized 4,5-dimethylthiazole amine. Key steps include:
- Reagent Selection : Use coupling agents like EDCI or DCC for amide bond formation, as seen in analogous oxadiazole-carboxamide syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while ethanol aids in recrystallization for purity .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in the tetrahydronaphthalene moiety appear at δ 6.5–7.5 ppm, while thiazole protons resonate near δ 2.5–3.0 ppm .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1670 cm) and thiazole C-N vibrations (~1300 cm) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. Validate structures with the CIF-check tool in PLATON to detect twinning or disorder .
Advanced: How can contradictions in biological activity data be resolved when testing this compound against enzyme targets?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across a broad concentration range (e.g., 0.1–100 µM) to account for non-linear effects .
- Structural Analog Comparison : Compare activity with derivatives (e.g., oxadiazole or benzothiazole analogs) to identify pharmacophore dependencies .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Prioritize targets where the thiazole ring forms hydrogen bonds (e.g., with kinase ATP pockets) .
Advanced: What strategies mitigate crystallographic disorder in structural studies of this compound?
Methodological Answer:
- Low-Temperature Data Collection : Acquire diffraction data at 100 K to reduce thermal motion artifacts .
- Twinning Analysis : Use the ROTAX algorithm in SHELXL to detect and model twinned crystals .
- Hydrogen Bond Network Mapping : Apply graph-set analysis (as per Etter’s rules) to identify stabilizing interactions, such as N–H···O or C–H···π bonds, which improve model accuracy .
Safety: What precautions are essential given limited toxicological data for this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent vapor accumulation .
- Waste Disposal : Neutralize residues with activated charcoal before incineration by certified facilities .
Advanced: How can computational methods predict metabolic stability and off-target effects?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (expected ~3.5), CYP450 inhibition, and hERG liability .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding persistence to off-targets (e.g., serum albumin) .
- Metabolite Identification : Employ MetaSite to predict Phase I/II metabolism, focusing on thiazole ring oxidation or amide hydrolysis .
Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Cell Line Selection : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay), with positive controls (e.g., doxorubicin) .
- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, using triplicate technical replicates .
Advanced: How do structural modifications to the thiazole or tetrahydronaphthalene moieties affect target selectivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with methyl groups (4,5-dimethylthiazole) or fused rings (e.g., benzothiazole) to probe steric and electronic effects .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding to related targets (e.g., kinases vs. GPCRs) using Schrödinger FEP+ .
- Crystallographic Overlays : Superpose ligand-bound protein structures (PDB) to identify clashes or favorable interactions .
Basic: What analytical workflows validate purity and stability under varying storage conditions?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to detect degradation products. Monitor for shifts in retention time or new peaks .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to –20°C controls via NMR and LC-MS .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis of the amide bond .
Advanced: How can hydrogen-bonding patterns inform co-crystallization strategies with this compound?
Methodological Answer:
- Coformer Screening : Test carboxylic acids (e.g., succinic acid) or amines to exploit the carboxamide’s H-bond donor/acceptor sites .
- Synthon Analysis : Use Mercury CSD to identify frequent supramolecular motifs (e.g., R(8) amide dimers) in related structures .
- Solvent Drop Grinding : Mechanochemically screen co-crystals with 20 µL solvent additives (e.g., MeOH, EtOAc) to induce polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
